6-(3-Hydroxyphenyl)-2-naphthol
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Overview
Description
6-(3-Hydroxy-phenyl)-naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boronic acids or esters and halides in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and time, are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxy-phenyl)-naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the phenyl ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
6-(3-Hydroxy-phenyl)-naphthalen-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally similar compound with a methoxy group instead of a hydroxyl group.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality, used in similar synthetic applications.
Uniqueness
6-(3-Hydroxy-phenyl)-naphthalen-2-ol is unique due to the presence of both a naphthalene ring and a hydroxyphenyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H12O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12O2/c17-15-3-1-2-11(9-15)12-4-5-14-10-16(18)7-6-13(14)8-12/h1-10,17-18H |
InChI Key |
VHWBXEUHUQDHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C=C(C=C3)O |
Synonyms |
6-(3-hydroxyphenyl)-2-naphthol |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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